molecular formula C18H19NO4 B3944277 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B3944277
M. Wt: 313.3 g/mol
InChI Key: LMYGVNACOPFJKJ-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a benzodioxin ring fused with an ethyl chain and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 1,4-benzodioxane with ethylamine and phenoxyacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form corresponding quinones.

    Reduction: Reduction of the amide group can yield amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog lacking the phenoxyacetamide group.

    Phenoxyacetic Acid: Contains the phenoxy group but lacks the benzodioxin ring.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but with different substituents.

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide is unique due to the combination of the benzodioxin ring and phenoxyacetamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13(17-11-22-15-9-5-6-10-16(15)23-17)19-18(20)12-21-14-7-3-2-4-8-14/h2-10,13,17H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYGVNACOPFJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide

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